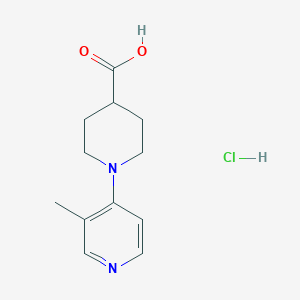

1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

Description

Systematic Names and Molecular Identifiers

The systematic identification of 1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride follows established chemical nomenclature conventions and relies on multiple standardized identifier systems. The compound is officially designated under the Chemical Abstracts Service registry number 1375473-86-1, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is formally stated as "1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid; hydrochloride".

The standard International Chemical Identifier for this compound provides a machine-readable representation of its molecular structure. The standard International Chemical Identifier string is documented as "InChI=1S/C12H16N2O2.ClH/c1-9-8-13-5-2-11(9)14-6-3-10(4-7-14)12(15)16;/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16);1H". This identifier encodes the complete structural information including the connectivity of atoms and the presence of the hydrochloride salt. The corresponding International Chemical Identifier Key, which serves as a fixed-length condensed digital representation, is recorded as UAJAXEVKDMKGKF-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation provides another standardized method for describing the compound's structure. The canonical Simplified Molecular Input Line Entry System string for this compound is "CC1=C(C=CN=C1)N2CCC(CC2)C(=O)O.Cl". This notation clearly delineates the methyl-substituted pyridine ring connected to the piperidine carboxylic acid moiety, along with the associated chloride anion.

Molecular Structure and Composition

The molecular architecture of 1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride consists of several key structural components that define its chemical behavior and properties. The compound features a six-membered piperidine ring substituted at the nitrogen atom with a 3-methylpyridin-4-yl group and bearing a carboxylic acid functional group at the 4-position of the piperidine ring. The pyridine portion contains a methyl substituent at the 3-position, which influences the electronic properties and steric environment of the molecule.

The molecular formula of this compound is established as C₁₂H₁₇ClN₂O₂, reflecting the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined to be 256.73 grams per mole, accounting for the hydrochloride salt form. This molecular weight represents the combined mass of the organic base and the associated hydrochloric acid component.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | |

| Molecular Weight | 256.73 g/mol | |

| Chemical Abstracts Service Number | 1375473-86-1 | |

| MDL Number | MFCD21602506 | |

| PubChem Compound Identifier | 72134678 |

Physical and Chemical Characteristics

The physical characteristics of 1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride are consistent with those typically observed for pharmaceutical hydrochloride salts. The compound appears as a powder under standard conditions, which facilitates its handling and formulation in research applications. The powder form indicates that the compound exists as a crystalline solid at room temperature, a common characteristic of hydrochloride salts that enhances their stability and shelf life.

Storage requirements for this compound specify maintenance at 4 degrees Celsius, indicating its sensitivity to elevated temperatures and the need for refrigerated storage conditions to preserve chemical integrity. This temperature requirement suggests that the compound may undergo degradation or chemical transformation at higher temperatures, making controlled storage conditions essential for maintaining its quality and purity in research applications.

The purity specification for commercially available samples of this compound is typically maintained at 95 percent or higher. This high purity level is crucial for research applications where precise stoichiometry and reproducible results are essential. The maintenance of such purity levels requires careful synthetic procedures and purification techniques during the manufacturing process.

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-9-8-13-5-2-11(9)14-6-3-10(4-7-14)12(15)16;/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJAXEVKDMKGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid Core

A closely related compound, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, serves as a synthetic precursor or analogue. Its preparation provides valuable insights:

- Starting Materials : 4-Chloropyridine hydrochloride and ethyl isonicotinate.

- Reaction Conditions : The two reactants are dissolved in a mixture of ethanol and water with triethylamine as a base.

- Procedure : The reaction mixture is heated in a sealed tube at 150°C for 96 hours to promote nucleophilic substitution and ring formation.

- Workup : After cooling, ethanol is added, insolubles removed by filtration, and the filtrate concentrated. The residue is suspended in chloroform, filtered, and recrystallized from water and N,N-dimethylformamide.

- Yield and Characterization : The product is obtained with a high yield (e.g., 10.34 g from 10 g starting material) and confirmed by APCI-MS (m/z 207 [M+H]+) indicating successful synthesis.

This method highlights the use of prolonged heating in a sealed environment to facilitate the formation of the piperidine-carboxylic acid framework linked to a pyridine ring.

Protection and Functional Group Transformations on Piperidine Ring

Alternative synthetic routes reported in patent literature for related piperidine derivatives involve:

- Protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups to facilitate selective reactions.

- Reduction of 4-piperidone derivatives to 4-amino-piperidine intermediates using sodium borohydride under controlled temperature (<30°C).

- Subsequent deprotection and coupling steps to introduce the pyridinyl substituent.

- Purification by extraction, washing, drying, and recrystallization to yield high-purity intermediates.

This multi-step approach allows precise control of functional groups and stereochemistry.

Formation of Hydrochloride Salt

The final step in preparation is conversion of the free base 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid to its hydrochloride salt:

- The free base is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is added under stirring.

- The salt precipitates out and is collected by filtration.

- Recrystallization from solvents such as water or methanol ensures high purity and defined crystalline form.

This step enhances the compound’s stability, handling, and solubility for further use.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Chloropyridine hydrochloride, triethylamine, ethanol/water | 150°C (sealed tube) | 96 hours | ~90 | Formation of piperidine-pyridine core |

| Protection of piperidine N | Dimethyl dicarbonate butyl ester, aqueous acetone | Room temperature | 24 hours | 91 | Boc protection for selective reactions |

| Reduction to 4-amino-piperidine | Sodium borohydride, ammonia ethanol, titanium isopropoxide | <30°C | 4 hours | 81-82 | Controlled reduction step |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Room temperature | 1-2 hours | Quantitative | Salt precipitation and purification |

Research Findings and Optimization Notes

- The prolonged heating at elevated temperature (150°C) in sealed tubes is critical for complete conversion in the nucleophilic substitution step.

- Use of triethylamine as a base neutralizes hydrochloride salts and facilitates nucleophilic attack.

- Protection of the piperidine nitrogen with Boc groups improves selectivity and yield in multi-step syntheses.

- Sodium borohydride reduction under temperature control prevents over-reduction or side reactions.

- Purification by recrystallization from mixed solvents (water-DMF or ethyl acetate-methanol) yields high purity crystalline products.

- Conversion to hydrochloride salt improves compound stability, which is essential for storage and further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride exhibits several biological activities, which are critical for its applications in drug development:

- Antidepressant Activity : Studies suggest that this compound may have effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for antidepressant research.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : There is growing interest in its neuroprotective effects, especially in models of neurodegenerative diseases.

Therapeutic Applications

The therapeutic potential of 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be categorized into various applications:

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Psychiatric Disorders | Treatment for depression and anxiety disorders | Animal studies show significant improvement in depressive behaviors. |

| Chronic Pain Management | Potential analgesic properties | In vitro studies indicate modulation of pain pathways. |

| Neurological Disorders | Neuroprotection in conditions like Alzheimer's | Exhibits protective effects on neuronal cells under stress conditions. |

| Anti-inflammatory Treatments | Treatment for autoimmune diseases | Reduces markers of inflammation in animal models. |

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride resulted in a significant reduction of depressive-like behaviors compared to the control group. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as a novel antidepressant.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of this compound demonstrated that it could prevent apoptosis in neuronal cell cultures exposed to toxic agents. The results indicated a reduction in oxidative stress markers and improved cell viability, highlighting its promise for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 1375473-86-1 | C₁₂H₁₇ClN₂O₂ | 256.73 | 3-Methylpyridin-4-yl, piperidine, -COOH |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | 210962-09-7 | C₁₁H₁₅ClN₂O₂ | 242.70 | Pyridin-4-yl (no methyl), piperidine, -COOH |

| 1-(4-Bromo-benzyl)piperidine-4-carboxylic acid HCl | 733797-83-6 | C₁₃H₁₇BrClNO₂ | 367.65 | 4-Bromo-benzyl, piperidine, -COOH |

| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate | 944450-84-4 | C₁₁H₁₈ClNO₃S | 279.78 | Thiophene-methyl, piperidine, -COOH |

| Piperidine-4-carboxylic acid HCl | 5984-56-5 | C₆H₁₁ClNO₂ | 164.62 | Unsubstituted piperidine, -COOH |

Key Observations:

- Substituent Effects : The target compound’s 3-methylpyridin-4-yl group distinguishes it from analogues like 1-(pyridin-4-yl)piperidine-4-carboxylic acid HCl (), which lacks the methyl group. Methylation may enhance lipophilicity and receptor binding compared to the parent structure .

- Aromatic vs.

- Molecular Weight : The target compound (256.73 g/mol) is intermediate in size compared to analogues like the brominated derivative (367.65 g/mol), which may face reduced bioavailability due to increased size .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogues

Key Observations:

- Methylation at the pyridine 3-position could modulate binding affinity or selectivity .

- Receptor Targeting : Meperidine (), a piperidinecarboxylate ester, highlights how esterification (vs. carboxylic acid) and aromatic substitution (phenyl vs. pyridinyl) shift activity toward opioid receptors rather than enzymatic targets.

Structure-Activity Relationships (SAR)

- Pyridine Substitution : Methylation at the pyridine 3-position (target compound) vs. 4-position () may alter steric and electronic interactions with targets.

- Piperidine Flexibility : Unsubstituted piperidine () vs. benzyl-substituted () derivatives show that substituents on the piperidine nitrogen influence conformational flexibility and binding pocket compatibility.

- Carboxylic Acid vs. Ester : The carboxylic acid group (target compound) vs. meperidine’s ester () affects metabolic stability and duration of action, as esters are prone to hydrolysis.

Biological Activity

Overview

1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS Number: 1375473-86-1) is a chemical compound with significant biological activity. Its molecular formula is C12H17ClN2O2, and it is characterized by a piperidine ring substituted with a 3-methylpyridin-4-yl group and a carboxylic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry due to its potential therapeutic applications.

The compound's structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 256.73 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 4 °C |

| IUPAC Name | 1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid; hydrochloride |

| InChI Key | UAJAXEVKDMKGKF-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor in various biochemical pathways, particularly in studies related to enzyme inhibition and receptor binding. The exact mechanisms depend on the target enzyme or receptor involved.

Enzyme Inhibition

1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has been investigated for its role as an enzyme inhibitor. For example, it has been utilized in studies focusing on soluble epoxide hydrolase (sEH) inhibitors, which are important in regulating lipid metabolism and inflammation pathways . The compound demonstrated significant inhibition potency, suggesting potential therapeutic applications in conditions like hypertension and pain management.

Receptor Binding

The compound also exhibits affinity for various receptors. Research indicates that it may interact with muscarinic acetylcholine receptors (M3R), which are implicated in several neurological disorders . Activation of these receptors can influence cell proliferation and survival, making this compound a candidate for further investigation in cancer therapies.

Study on Anticancer Activity

A study focusing on the anticancer properties of piperidine derivatives highlighted the effectiveness of compounds similar to 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride against various cancer cell lines. The research demonstrated that modifications in the piperidine structure could enhance cytotoxicity against human cervix carcinoma (HeLa) cells, indicating a promising direction for developing new anticancer agents .

Pharmacological Investigations

Another investigation explored the pharmacological profile of related compounds, revealing that structural variations significantly affect biological activity. The presence of specific functional groups was found to enhance binding affinity and inhibition efficacy against target enzymes, supporting the notion that this compound could be optimized for better therapeutic outcomes .

Comparative Analysis

To understand the uniqueness of 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1-(4-Pyridinyl)piperidine-4-carboxylic acid | Enzyme Inhibition | Effective against sEH; lower potency than target compound |

| 1-(2-Pyridinyl)piperidine-4-carboxylic acid | Receptor Binding | Moderate activity; less selective than target compound |

| 1-(3-Methylpyridin-2-yl)piperidine-4-carboxylic acid | Cytotoxicity | Higher cytotoxicity observed in specific cancer lines |

Q & A

Q. What are the key methodological steps for synthesizing 1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride?

The synthesis typically involves:

- Condensation : Reacting 3-methylpyridine-4-carbaldehyde with piperidine-4-carboxylic acid derivatives under reflux conditions.

- Carboxylation : Introducing the carboxylic acid group via hydrolysis or oxidation, followed by purification using column chromatography.

- Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture) to form the hydrochloride salt.

Similar protocols are used for structurally related piperidine hydrochlorides, as seen in and , which emphasize reflux, solvent selection, and salt crystallization .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments (e.g., pyridinyl and piperidine moieties).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

and highlight these techniques for characterizing piperidine derivatives and validating synthetic outcomes .

Q. How should solubility and stability be experimentally evaluated for this compound?

- Solubility Testing : Dissolve in solvents like water, DMSO, or ethanol under controlled pH (e.g., phosphate buffers).

- Stability Studies : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) using HPLC.

- Storage Recommendations : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as advised in and for similar hydrochlorides .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for higher synthesis yields?

- Quantum Chemical Calculations : Predict transition states and intermediates to identify energy barriers (e.g., using density functional theory).

- Reaction Path Search Algorithms : Narrow experimental conditions (e.g., solvent, temperature) by simulating reaction trajectories.

details ICReDD’s approach, combining computational modeling with experimental validation to reduce trial-and-error inefficiencies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Standardization : Control variables like cell line selection, incubation time, and buffer composition.

- Impurity Profiling : Use LC-MS to detect trace byproducts that may interfere with biological assays.

- Environmental Factor Analysis : Adjust pH, temperature, or co-solvents to mimic physiological conditions.

demonstrates how environmental factors influence the activity of structurally analogous compounds .

Q. What mechanistic strategies are effective for studying receptor interactions?

- Molecular Docking : Model binding affinities with target receptors (e.g., opioid or enzyme targets) using software like AutoDock.

- Mutational Analysis : Validate binding sites via site-directed mutagenesis of receptor residues.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.

’s bioactivity models for related compounds provide a framework for such studies .

Q. What safety protocols are essential for handling this hydrochloride salt?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels.

and outline protocols for handling hygroscopic and reactive hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.